1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is an organic compound with a molecular formula of C9H8BrClO2 It is characterized by the presence of a bromine atom, a methoxy group, and a chloroethanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-methoxyphenol followed by chlorination. The process can be summarized as follows:
Bromination: 2-methoxyphenol is treated with bromine in the presence of a catalyst such as iron powder to yield 5-bromo-2-methoxyphenol.
Chlorination: The brominated product is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-azidoethan-1-one or 1-(5-Bromo-2-methoxyphenyl)-2-thiocyanatoethan-1-one.
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethanol.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-(5-Bromo-2-hydroxyphenyl)ethanone
- 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone
- 1-(5-Bromo-2-fluorophenyl)-1-ethanone
Comparison: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is unique due to the presence of both a bromine atom and a chloroethanone moiety, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific applications in synthesis and medicinal chemistry .
Properties
CAS No. |
51488-83-6 |
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Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
STUVSAWOZQKWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CCl |
Origin of Product |
United States |
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